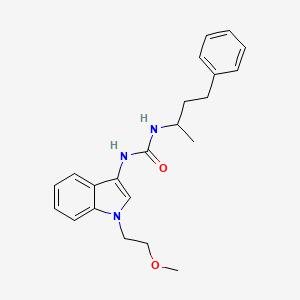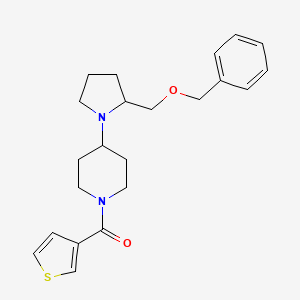
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as BPTM, is a chemical compound that has been studied for its potential applications in scientific research. BPTM is a member of the piperidine class of compounds and has been shown to have a number of interesting properties that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : A study focused on synthesizing boric acid ester intermediates with benzene rings, including compounds related to the requested chemical structure. These intermediates were obtained through a three-step substitution reaction. Structural confirmation was performed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, followed by crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further elucidated the molecular structures, showing consistency with X-ray diffraction results. This research aids in understanding the structural aspects and physicochemical properties of such compounds (P.-Y. Huang et al., 2021).
Theoretical Calculations and Characterization
- Thermal and Optical Properties : Another study synthesized a compound similar in structure and performed thermal, optical, etching, and structural studies along with theoretical calculations. The compound exhibited stability in a specific temperature range, with properties characterized by various spectroscopic techniques and single crystal X-ray diffraction. The study provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of such compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, including compounds structurally related to your query, was conducted to assess antimicrobial activity. These studies are crucial for identifying potential therapeutic applications of synthesized compounds against various strains of bacteria and fungi. The structure-activity relationship provides valuable insights for medicinal chemistry and drug development (N. Patel et al., 2011).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonist : A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor offered insights into the conformational analysis and pharmacophore models. Such research helps in understanding the binding interactions and activity profile of compounds on specific receptors, which is crucial for drug design and development (J. Shim et al., 2002).
Propiedades
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(19-10-14-27-17-19)23-12-8-20(9-13-23)24-11-4-7-21(24)16-26-15-18-5-2-1-3-6-18/h1-3,5-6,10,14,17,20-21H,4,7-9,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRDXZJWACQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CSC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
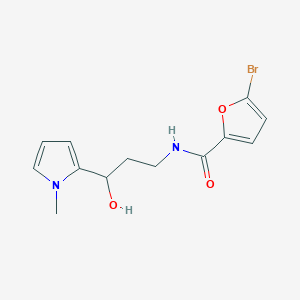
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)
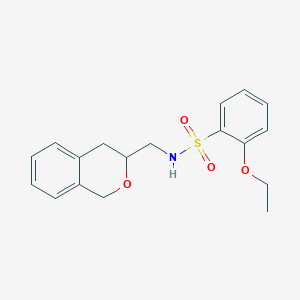
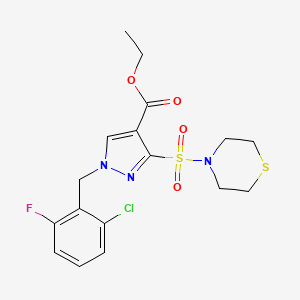

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)
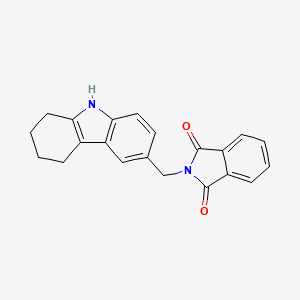
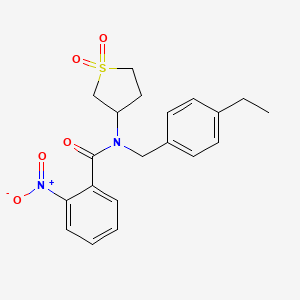
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)
